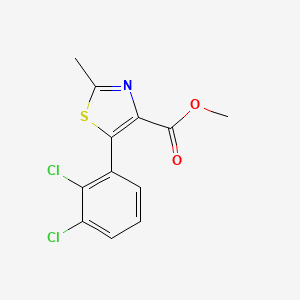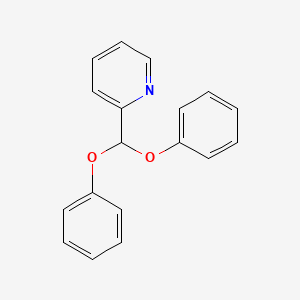![molecular formula C8H7N5O2 B8663965 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid
Vue d'ensemble
Description
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(1H-tetrazol-1-yl) pyridin-3-yl]acetic acid
- [5-(1H-tetrazol-1-yl) pyridin-2-yl]acetic acid
- [6-(1H-tetrazol-1-yl) pyrimidin-2-yl]acetic acid
Uniqueness
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is unique due to the specific positioning of the tetrazole and pyridine rings, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
Propriétés
Formule moléculaire |
C8H7N5O2 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)4-6-2-1-3-7(10-6)13-5-9-11-12-13/h1-3,5H,4H2,(H,14,15) |
Clé InChI |
SMIWEDQXCMHLQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C=NN=N2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
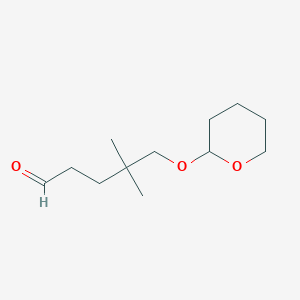
![Bicyclo[2.2.1]hept-2-ene, 5-octyl-](/img/structure/B8663896.png)
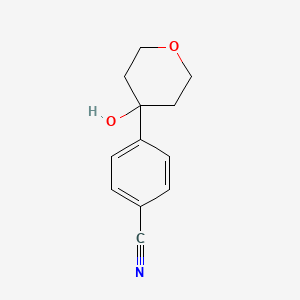

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8663916.png)
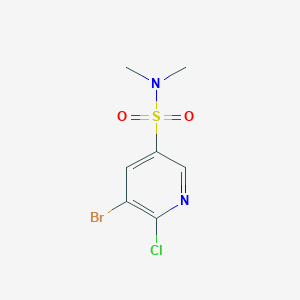
![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)
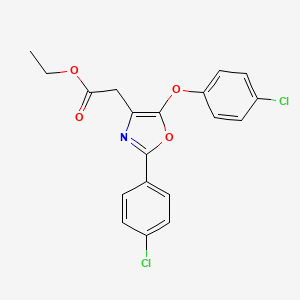
![Oxazolo[5,4-c]pyridine,4-bromo-2-(methylthio)-](/img/structure/B8663935.png)
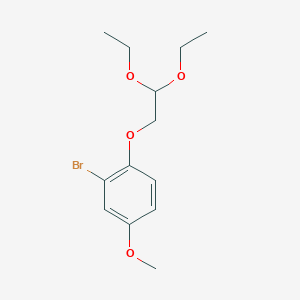
![3-[1-(2-Pyrimidyl)-4-piperazinyl]propanol](/img/structure/B8663949.png)

